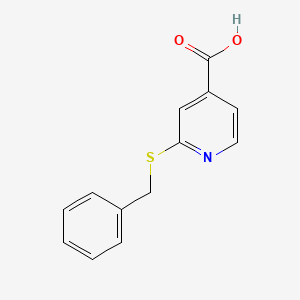

2-(Benzylsulfanyl)pyridine-4-carboxylic acid

Description

2-(Benzylsulfanyl)pyridine-4-carboxylic acid (CAS: 1158249-10-5, molecular formula: C₁₃H₁₁NO₂S) is a pyridine derivative featuring a benzylsulfanyl (C₆H₅CH₂S-) substituent at the 2-position and a carboxylic acid (-COOH) group at the 4-position of the pyridine ring. This compound is synthesized via Pd-catalyzed cross-coupling reactions starting from 4-chloropyridine-2-carboxylic acid and substituted benzyl thiols, followed by esterification and ammonolysis steps . It has shown promise in antimycobacterial research, with derivatives like 4-(substituted benzylsulfanyl)pyridine-2-carboxamides exhibiting activity against Mycobacterium tuberculosis .

Properties

IUPAC Name |

2-benzylsulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKDXIPQSUIQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654511 | |

| Record name | 2-(Benzylsulfanyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100727-33-1 | |

| Record name | 2-(Benzylsulfanyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with benzyl mercaptan. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may vary, but it is generally performed at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Activity

One of the notable applications of 2-(benzylsulfanyl)pyridine-4-carboxylic acid is its antimycobacterial properties. Research has demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.

In a study evaluating various 4-(substituted benzylsulfanyl)pyridine derivatives, the minimum inhibitory concentrations (MIC) against M. tuberculosis ranged from 8 to 250 µmol/L , indicating promising efficacy against both sensitive and resistant strains .

Table 1: Antimycobacterial Activity of Derivatives

| Compound | MIC (µmol/L) | Activity Against |

|---|---|---|

| Compound A | 8 | M. tuberculosis |

| Compound B | 50 | M. kansasii |

| Compound C | 250 | M. avium |

The study suggests that structural modifications on the benzyl moiety do not significantly affect the antimycobacterial activity, while variations on the pyridine moiety are crucial for enhancing efficacy .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research indicates that similar pyridine derivatives can exhibit activity against various Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum antimicrobial activity positions it as a candidate for developing new antibiotics.

Herbicidal Activity

This compound has been explored for its potential use in herbicides. The compound can be formulated with safeners to minimize phytotoxicity while effectively controlling undesired vegetation, such as weeds in cereal crops .

Table 2: Herbicidal Efficacy

| Composition | Application Rate (g ai/ha) | Target Vegetation |

|---|---|---|

| Herbicide A | 30 | Broadleaf Weeds |

| Herbicide B | 40 | Grasses |

These formulations aim to enhance crop yield by effectively managing weed populations without harming desirable plants.

Case Studies and Research Findings

- Antimycobacterial Studies : A comprehensive study synthesized several derivatives of pyridine-2-carboxamides, including those based on the benzylsulfanyl structure, which were evaluated for their antimycobacterial activity against various strains of M. tuberculosis .

- Antimicrobial Screening : Another research effort focused on the synthesis of functionalized pyridones and their antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating the versatility of pyridine derivatives in medicinal chemistry .

- Herbicide Development : Recent patents describe compositions containing pyridine carboxylate herbicides designed to control undesirable vegetation while reducing crop damage, highlighting the agricultural relevance of this compound .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylsulfanyl group can form interactions with amino acid residues in proteins, affecting their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for tailored pharmacological and physicochemical properties. Below is a detailed comparison of 2-(benzylsulfanyl)pyridine-4-carboxylic acid with analogous compounds:

Substituent Type and Position

- Impact of Sulfur vs.

- Positional Isomerism : Shifting the carboxylic acid group from the 4- to 2-position (e.g., 4-(benzyloxy)pyridine-2-carboxylic acid) alters hydrogen-bonding capacity and acidity, affecting interactions with biological targets .

Sulfur Oxidation State

- Sulfonyl groups (e.g., in 2-(methylsulfonyl)-4-pyridinecarboxylic acid) are electron-withdrawing, reducing the compound’s basicity and altering its pharmacokinetic profile compared to thioether-containing analogs .

Commercial Availability and Cost

| Compound Name | Price (5g) | Price (500mg) |

|---|---|---|

| This compound | €1,670.00 | €490.00 |

| 4-(Benzyloxy)pyridine-2-carboxylic acid | €1,682.00 | €612.00 |

| 4-(Benzyloxy)pyridine-3-carboxamide | €1,577.00 | €571.00 |

- The higher cost of benzyloxy derivatives may reflect synthetic complexity (e.g., protection/deprotection steps for oxygen-containing groups) .

Biological Activity

2-(Benzylsulfanyl)pyridine-4-carboxylic acid (CAS No. 100727-33-1) is a pyridine derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes existing research findings, including case studies and data tables, to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a benzylsulfanyl group attached to the pyridine ring, which contributes to its biological properties. The molecular formula is C13H11NO2S, and it possesses distinct functional groups that facilitate interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of benzylsulfanyl pyridine compounds. Notably, 4-(substituted benzylsulfanyl)pyridine-2-carboxamides were synthesized and tested for their activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for selected derivatives against M. tuberculosis:

| Compound | MIC (µmol/L) |

|---|---|

| 4-(Benzylsulfanyl)pyridine-2-carboxamide | 8-250 |

| 4-(Nitrobenzylsulfanyl)pyridine-2-carboxamide | 16-200 |

| 4-(Chlorobenzylsulfanyl)pyridine-2-carboxamide | 32-300 |

These results indicate that modifications in the benzyl moiety can influence the antimicrobial efficacy without significantly affecting activity against resistant strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds derived from this structure have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

COX Inhibition Data

The following table presents IC50 values for various derivatives against COX-1 and COX-2 enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 25.5 ± 0.03 | 18.7 ± 0.02 |

| 4-(Substituted benzylsulfanyl) derivatives | Varies | Varies |

Preliminary findings suggest that these compounds exhibit significant anti-inflammatory activity comparable to established COX inhibitors like celecoxib .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes involved in inflammatory pathways and bacterial metabolism. The binding affinity and interaction dynamics with these targets can vary based on structural modifications within the compound.

Case Studies

- Antimycobacterial Activity : A study involving various derivatives demonstrated that certain substitutions on the benzyl group enhanced activity against multi-drug resistant strains of M. tuberculosis, highlighting the importance of structure-activity relationships (SAR) in drug design .

- Inflammatory Response : In vivo studies indicated that compounds derived from this class exhibited reduced edema in carrageenan-induced inflammation models, suggesting a promising avenue for therapeutic development in chronic inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(Benzylsulfanyl)pyridine-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves condensation of pyridine-4-carboxylic acid derivatives with benzylthiol groups. A common approach includes:

- Step 1: Functionalization of pyridine-4-carboxylic acid at the 2-position using benzyl disulfide or thiolating agents under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Step 2: Cyclization or oxidation steps to stabilize the sulfanyl group. Catalysts like Pd/C or Cu(I) salts may enhance regioselectivity .

Critical Conditions: - Temperature control (60–80°C) to avoid side reactions.

- Use of anhydrous solvents (e.g., DMF, toluene) to prevent hydrolysis.

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S).

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

- Storage: In amber glass vials under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

Q. What challenges arise in resolving the crystal structure of this compound via X-ray diffraction?

Methodological Answer:

- Crystallization Issues: Low solubility in common solvents requires slow evaporation in DMSO/ethanol mixtures.

- Data Collection: Use synchrotron radiation for weak diffractors. SHELX programs (e.g., SHELXL) refine structures by iterating over anisotropic displacement parameters .

- Disorder Handling: Apply restraints to the benzyl group if rotational disorder is observed .

Q. How does this compound interact with bacterial type IV secretion systems (T4SS)?

Methodological Answer:

Q. What role does this compound play in designing ionic liquid crystals for optoelectronic devices?

Methodological Answer:

- Material Synthesis: Combine with imidazolium or pyridinium salts to form mesogenic ionic liquids.

- Characterization: Measure refractive indices (nD) at 20–80°C using Abbe refractometers. The compound’s planar structure enhances birefringence (Δn > 0.25) in nematic phases .

- Applications: Used in tunable liquid crystal displays (LCDs) and optical switches due to high thermal stability .

Q. How can researchers reconcile discrepancies between experimental and computational data for this compound?

Methodological Answer:

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

Methodological Answer:

- Accelerated Degradation Tests:

- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24h; analyze via HPLC for decomposition products (e.g., pyridine-4-carboxylic acid) .

- Thermal Stability: TGA/DSC analysis shows decomposition onset at ~180°C. Store below 25°C to prevent dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.